molecular formula C12H17N B13039285 1-Methyl-2-(2-methylphenyl)pyrrolidine

1-Methyl-2-(2-methylphenyl)pyrrolidine

Cat. No.: B13039285
M. Wt: 175.27 g/mol
InChI Key: JRZMWCKLABIBLI-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-methylphenyl)pyrrolidine is a chemical compound that belongs to the pyrrolidine family Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

The synthesis of 1-Methyl-2-(2-methylphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylacetonitrile with methylamine under specific conditions to form the desired pyrrolidine derivative. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process efficiently .

Chemical Reactions Analysis

1-Methyl-2-(2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-2-(2-methylphenyl)pyrrolidine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

1-Methyl-2-(2-methylphenyl)pyrrolidine can be compared with other pyrrolidine derivatives such as:

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-methyl-2-(2-methylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-10-6-3-4-7-11(10)12-8-5-9-13(12)2/h3-4,6-7,12H,5,8-9H2,1-2H3

InChI Key

JRZMWCKLABIBLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CCCN2C

Origin of Product

United States

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